9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with an ethyl group and a phenyl-oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like potassium carbonate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide derivative with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).
Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)
Major Products Formed
Oxidation: Oxidized carbazole derivatives
Reduction: Reduced carbazole derivatives
Substitution: Alkylated carbazole derivatives
Scientific Research Applications
9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the oxadiazole and phenyl groups, resulting in different chemical properties.
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole: Lacks the ethyl group, which may affect its reactivity and applications.
9H-Carbazole: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
Uniqueness
9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of materials science and pharmacology.
Properties
CAS No. |
65698-75-1 |
---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(9-ethylcarbazol-3-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H17N3O/c1-2-25-19-11-7-6-10-17(19)18-14-16(12-13-20(18)25)22-24-23-21(26-22)15-8-4-3-5-9-15/h3-14H,2H2,1H3 |
InChI Key |
AYTREXLRXXVELR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.